2,12-Dibenzylcyclododecanone

Macrocyclic Conformation Stereochemistry NMR Spectroscopy

2,12-Dibenzylcyclododecanone (CAS 49709-14-0) is a cis-2,12-disubstituted derivative of the 12-membered macrocyclic ketone cyclododecanone, featuring two benzyl groups at the 2- and 12-positions. This structural arrangement confers a specific -2-one ring conformation with the substituents occupying distinct spatial orientations (α-corner-syn and α-side-exo), which differentiates it from mono-substituted or trans-disubstituted analogs.

Molecular Formula C26H34O
Molecular Weight 362.5 g/mol
CAS No. 49709-14-0
Cat. No. B12695023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,12-Dibenzylcyclododecanone
CAS49709-14-0
Molecular FormulaC26H34O
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1CCCCC(C(=O)C(CCCC1)CC2=CC=CC=C2)CC3=CC=CC=C3
InChIInChI=1S/C26H34O/c27-26-24(20-22-14-8-6-9-15-22)18-12-4-2-1-3-5-13-19-25(26)21-23-16-10-7-11-17-23/h6-11,14-17,24-25H,1-5,12-13,18-21H2
InChIKeyGSLUYSCGNNQCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,12-Dibenzylcyclododecanone (CAS 49709-14-0): A cis-Disubstituted Macrocyclic Ketone Building Block


2,12-Dibenzylcyclododecanone (CAS 49709-14-0) is a cis-2,12-disubstituted derivative of the 12-membered macrocyclic ketone cyclododecanone, featuring two benzyl groups at the 2- and 12-positions [1]. This structural arrangement confers a specific [3333]-2-one ring conformation with the substituents occupying distinct spatial orientations (α-corner-syn and α-side-exo), which differentiates it from mono-substituted or trans-disubstituted analogs [1]. As a disubstituted macrocyclic ketone, it serves as a valuable synthon for constructing more complex macrocyclic systems and fused heterocycles [2].

Why Generic Cyclododecanone Derivatives Cannot Substitute for 2,12-Dibenzylcyclododecanone (CAS 49709-14-0)


Substituting 2,12-dibenzylcyclododecanone with structurally similar cyclododecanone derivatives—such as the parent ketone cyclododecanone, 2-benzylcyclododecanone, 2-phenylcyclododecanone, or 2,12-dibenzylidenecyclododecanone—can lead to divergent outcomes in synthetic applications and material properties. The presence of two benzyl substituents at the 2- and 12-positions of the macrocyclic ring imposes a distinct cis-1,2-disubstituted [3333]-2-one conformation with restricted conformational flexibility relative to mono-substituted analogs [1]. This stereochemical constraint influences both the compound's reactivity profile—including its behavior in electrophilic and nucleophilic reactions—and its physical state, as 2,12-dibenzylcyclododecanone is reported as a liquid under ambient conditions, in contrast to the solid crystalline nature of the parent cyclododecanone [1]. The following evidence guide provides quantitative and structural differentiation data to support informed procurement decisions.

2,12-Dibenzylcyclododecanone (CAS 49709-14-0): Quantitative Differentiation Evidence vs. Closest Analogs


Conformational Restriction in 2,12-Dibenzylcyclododecanone Compared to 2-Phenylcyclododecanone

2,12-Dibenzylcyclododecanone adopts a cis-1,2-disubstituted [3333]-2-one ring conformation, with the two benzyl groups occupying the α-corner-syn and α-side-exo positions, as confirmed by ¹H NMR and ¹³C NMR analysis [1]. In contrast, the mono-substituted analog 2-phenylcyclododecanone adopts a [3333]-2-one conformation where the phenyl group resides exclusively at the side-exo position due to strong π-π repulsive interactions between the aromatic ring and the carbonyl group [2]. This conformational disparity results in distinct spatial arrangements of the aromatic substituents, which can significantly impact molecular recognition, host-guest chemistry, and subsequent reactivity in macrocyclization reactions.

Macrocyclic Conformation Stereochemistry NMR Spectroscopy

Synthetic Versatility: Alkylation Selectivity in 2,12-Dibenzylcyclododecanone vs. 2-Benzylcyclododecanone

The synthesis of 2,12-dibenzylcyclododecanone is achieved via alkylation of cyclododecanone with benzyl halides, yielding the cis-2,12-disubstituted product [1]. In contrast, the same alkylation methodology under phase-transfer catalysis conditions primarily affords 2-benzylcyclododecanones (mono-substituted derivatives) when reaction conditions are controlled to favor mono-alkylation [2]. This difference in substitution outcome highlights the distinct synthetic pathways required to access the disubstituted scaffold, which is not directly interchangeable with its mono-substituted counterpart in downstream transformations. 2-Benzylcyclododecanone has been shown to undergo cyclization to 1,2,3,4,5,6,7,8,9,10-decahydrocyclododeca[b]indenes upon treatment with polyphosphoric acid [2], whereas the reactivity of the 2,12-dibenzyl derivative in analogous cyclization reactions remains to be fully characterized.

Organic Synthesis Phase-Transfer Catalysis Alkylation

Solid-State Crystallinity: 2,12-Dibenzylcyclododecanone vs. cis-2-Phenylsulfonyl-12-benzylcyclododecanone

In a comparative synthesis study of cis-2,12-bissubstituted cyclododecanones, X-ray diffraction-quality crystals were successfully obtained for cis-2-phenylsulfonyl-12-benzylcyclododecanone and cis-2-phenylsulfonyl-12-bromocyclododecanone, allowing for detailed crystallographic analysis [1]. In contrast, 2,12-dibenzylcyclododecanone did not yield crystals suitable for X-ray diffraction under identical crystallization conditions, and its structure was instead confirmed solely by ¹H NMR and ¹³C NMR spectroscopy and elemental analysis [1]. This disparity in crystallinity indicates that 2,12-dibenzylcyclododecanone possesses distinct solid-state packing behavior compared to its sulfonyl- and bromo-substituted analogs, which may be attributed to differences in intermolecular interactions and conformational flexibility in the solid state.

X-ray Crystallography Solid-State Properties Polymorphism

Optimal Research and Industrial Application Scenarios for 2,12-Dibenzylcyclododecanone (CAS 49709-14-0)


Stereoselective Macrocycle Synthesis Requiring cis-Disubstituted Scaffolds

Researchers engaged in the construction of macrocyclic architectures—such as macrocyclic ligands, host molecules, or natural product analogs—should prioritize 2,12-dibenzylcyclododecanone when a cis-2,12-disubstituted cyclododecane framework is required. The compound's defined [3333]-2-one conformation with substituents at α-corner-syn and α-side-exo positions provides a stereochemically constrained template that can direct subsequent functionalization steps [1]. This is particularly valuable in the synthesis of fused heterocycles, where the spatial orientation of the benzyl groups can influence ring-closure regioselectivity.

Conformational Studies of Disubstituted Macrocyclic Ketones

For academic and industrial laboratories investigating the conformational behavior of medium and large rings, 2,12-dibenzylcyclododecanone serves as a model cis-1,2-disubstituted macrocycle. Its conformational preferences, as elucidated by NMR spectroscopy [1], contrast with those of mono-substituted analogs like 2-phenylcyclododecanone, which adopt a single side-exo orientation due to π-π repulsive interactions [2]. Comparative conformational analysis between these compounds can yield insights into the stereoelectronic effects governing macrocycle stability and reactivity.

Building Block for Liquid-Phase Organic Synthesis and Formulation

Given that 2,12-dibenzylcyclododecanone is reported as a liquid under ambient conditions, in contrast to the solid crystalline nature of the parent cyclododecanone [1], it may offer advantages in liquid-phase organic synthesis, continuous flow chemistry, or formulation development. Its liquid physical state facilitates handling, dispensing, and dissolution in organic solvents such as ethanol and dichloromethane, potentially streamlining experimental workflows compared to solid macrocyclic ketones that require melting or additional solubilization steps.

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